Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Description
The compound "Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-" is a fluorinated aromatic derivative characterized by a trifunctional substitution pattern: a difluoromethylsulfonyl group at the para position, a fluoro group at position 1, and a nitro group at position 2. These substituents confer unique electronic, steric, and reactivity properties, making it of interest in medicinal chemistry and materials science. The difluoromethylsulfonyl moiety enhances metabolic stability and lipophilicity, while the nitro group contributes to electrophilic reactivity .
Properties
IUPAC Name |
4-(difluoromethylsulfonyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBROOVPCRWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205038 | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2149597-47-5 | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2149597-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of difluoromethyl sulfonyl benzene with appropriate reagents under transition metal-free conditions . This method allows for the late-stage functionalization of the benzene ring, making it a valuable approach in organic synthesis.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group on the benzene ring can undergo reduction reactions to form various amine derivatives.
Reduction: The difluoromethyl sulfonyl group can participate in reduction reactions, leading to the formation of difluoromethylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity and molecular interactions .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- involves its interaction with molecular targets through its functional groups. The difluoromethyl sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom and nitro group also play a role in modulating the compound’s chemical behavior and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Electronic and Steric Effects
- Difluoromethylsulfonyl (-SO₂CF₂H) vs. Example: Replacement of -SO₂CH₃ with -SO₂CF₂H in a lead compound increased metabolic half-life by 30% in vitro .
- Nitro Group Position: In the target compound, the -NO₂ group at position 2 (meta to fluorine) creates a conjugated electron-deficient ring system, enhancing reactivity toward nucleophilic aromatic substitution compared to nitro groups at other positions .
Thermodynamic and Physical Properties
- Limited data exist for the target compound, but analogs suggest: Boiling Point: Expected to exceed 411 K (observed in simpler analogs like Benzene, 4-fluoro-1-methyl-2-nitro-) due to increased polarity and molecular weight . Solubility: Lower aqueous solubility compared to non-fluorinated sulfonyl derivatives, as fluorination enhances hydrophobicity .
Biological Activity
Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- (CAS No. 2149597-47-5) is a fluorinated aromatic compound that has attracted attention for its unique chemical properties and potential biological applications. This compound features a benzene ring with a difluoromethyl sulfonyl group, a fluorine atom, and a nitro group, which contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular structure of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- can be represented as follows:
- Molecular Formula: C7H4F3N2O4S
- Molecular Weight: 255.17 g/mol
- CAS Number: 2149597-47-5
This compound's unique combination of functional groups allows it to participate in various chemical reactions, influencing its biological activity.
The biological activity of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- is primarily attributed to its interaction with specific molecular targets. The difluoromethyl sulfonyl group can engage in nucleophilic substitution reactions, while the nitro and fluorine groups may enhance the compound's lipophilicity and stability, facilitating its penetration into biological membranes.
Anticancer Potential
Research has indicated that compounds similar to Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- exhibit significant anticancer properties. For instance, studies on related fluorinated compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
These findings suggest that the structural features of fluorinated compounds can lead to enhanced cytotoxicity against cancer cells, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Toxicology and Safety
The safety profile of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- is crucial for its application in pharmaceuticals and industrial processes. Toxicological assessments have indicated that compounds with similar structures may exhibit varying degrees of toxicity depending on their specific functional groups and overall molecular configuration.
Case Studies
-
Study on Fluorinated Compounds:
A study published in Chemical Reviews investigated the anticancer effects of various fluorinated aromatic compounds. It was found that those with sulfonyl groups demonstrated enhanced activity against breast cancer cell lines due to improved interactions with cellular targets . -
Mechanistic Insights:
Research highlighted in PubChem discussed the interaction of fluorinated compounds with cyclooxygenase enzymes, revealing that such interactions could lead to significant alterations in enzyme activity, potentially impacting inflammatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
